molecular formula C12H11NO2 B152610 5-(4-Methoxyphenyl)pyridin-2(1H)-one CAS No. 53242-51-6

5-(4-Methoxyphenyl)pyridin-2(1H)-one

Cat. No. B152610
CAS RN: 53242-51-6
M. Wt: 201.22 g/mol
InChI Key: CHDTWSPLGKBXPY-UHFFFAOYSA-N
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Description

The compound 5-(4-Methoxyphenyl)pyridin-2(1H)-one is a chemical structure that has been the subject of various studies due to its potential applications in different fields such as dyes, pharmaceuticals, and agrochemicals. The methoxy group attached to the phenyl ring influences the electronic properties of the compound, which can be exploited in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, where the methoxyphenyl moiety is introduced to the core structure through various intermediates. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are structurally related to the compound , can be achieved via the rearrangement of chlorinated pyrrolidin-2-ones in the presence of alkaline methoxide . Additionally, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into related thiazolidin-4-ones has been studied, providing insights into the kinetics and mechanism of reactions involving methoxyphenyl-substituted compounds .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-methoxyphenyl group has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester has been reported, providing detailed information about the arrangement of atoms and bond lengths . Similarly, the structure of 3-(4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one has been analyzed theoretically to predict its geometric parameters and vibration frequencies .

Chemical Reactions Analysis

The presence of the methoxyphenyl group in a compound can significantly affect its reactivity. For instance, the photophysical properties of methoxyphenyl-substituted compounds have been studied to understand the competition between intramolecular charge transfer and proton transfer processes . Moreover, the transformation reactions of methoxyphenyl-substituted compounds have been explored, revealing the influence of the substituent on reaction kinetics and mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl-substituted compounds are influenced by the electronic effects of the methoxy group. The stability of such molecules can be analyzed using natural bond orbital analysis, which provides insights into hyperconjugative interactions and charge delocalization . Additionally, the photophysical characteristics of these compounds can be studied to understand their behavior in different solvents and under various conditions .

Scientific Research Applications

1. Anticancer Properties

  • Summary of Application: This compound has been used in the synthesis of novel 2-chloro N-aryl substitutedacetamide derivatives, which have been screened for cytotoxicity on three different human leukemic cell lines .
  • Methods of Application: The synthesis started with 2-chloro nicotinic acid which was converted into ethyl ester and subsequently synthesized the carbohydrazide . The carbohydrazide was cyclised using carbon disulphide and potassium hydroxide .
  • Results or Outcomes: Among the synthesized compounds, the compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide6e showed high cytotoxicity on PANC-1 and HepG2 cell lines with IC50 of 4.6μM and 2.2μM respectively .

2. Anti-Fibrosis Activity

  • Summary of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application: The synthesis details are not provided in the search results .
  • Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .

3. Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

Future Directions

The future directions in the research of pyridine compounds like 5-(4-Methoxyphenyl)pyridin-2(1H)-one could involve exploring their potential pharmaceutical applications . Additionally, the development of new synthetic pathways and the discovery of inhibitors targeting specific biological axes represent promising areas of future research .

properties

IUPAC Name

5-(4-methoxyphenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11-5-2-9(3-6-11)10-4-7-12(14)13-8-10/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDTWSPLGKBXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602231
Record name 5-(4-Methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)pyridin-2(1H)-one

CAS RN

53242-51-6
Record name 5-(4-Methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Scheme 5 Step 1: The title compound was prepared from 5-bromopyridin-2(1H)-one (1 eq, 17.2 mmol, 3.00 g, Example 1 Step 1) and 4-methoxyphenylboronic acid (1.5 eq, 25.9 mmol, 3.93 g) according to the procedure described for Example 2 Step 2. Reaction conditions: 4.5 hours at 120° C. The crude product was purified by flash chromatography over silica gel (AIT Flashsmart prepacked column 70 g SiO2) using pure AcOEt then AcOEt/MeOH 95/5 as eluent to afford 5-(4-methoxyphenyl)-(1H)-pyridin-2-one (11.9 mmol, 2.40 g, 69%) as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Name
AcOEt MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JS Siddle, AS Batsanov, ST Caldwell, G Cooke… - Tetrahedron, 2010 - Elsevier
1,5-Di(hetero)arylated-pyridin-2(1H)-one derivatives have been readily obtained in good yields starting from 2-fluoro-5-pyridylboronic acid. The sequence comprises three steps: (i) …
Number of citations: 25 www.sciencedirect.com
U Dash, S Sengupta, T Sim - European Journal of Organic …, 2015 - Wiley Online Library
A highly stereoselective, concise (14 steps longest linear sequence and 20 steps overall), and efficient (15 % overall yield) synthesis of militarinone D has been accomplished. The key …
SD Hellyer, S Aggarwal, ANY Chen… - ACS chemical …, 2020 - ACS Publications
The metabotropic glutamate receptor 2 (mGlu 2 ) is a transmembrane-spanning class CG protein-coupled receptor that is an attractive therapeutic target for multiple psychiatric and …
Number of citations: 7 pubs.acs.org
A Farinha, H Lavreysen, L Peeters… - British journal of …, 2015 - Wiley Online Library
Background and Purpose The activation of the metabotropic glutamate receptor 2 (m G lu 2 ) reduces glutamatergic transmission in brain regions where excess excitatory signalling is …
Number of citations: 42 bpspubs.onlinelibrary.wiley.com
M Zhu, Z Zhang, D Xue, J Qiao… - Chinese Journal of …, 2013 - Wiley Online Library
A simple method for the cyclocondensation of substituted isoflavones with cyanoacetamide in the presence of sodium hydroxide to give an array of 3‐cyano‐5,6‐diarylpyridin‐2(1H)‐…
Number of citations: 1 onlinelibrary.wiley.com

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